

# "spectroscopic data for 2-Bromo-3-(trifluoromethyl)phenol"

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Compound of Interest

Compound Name: 2-Bromo-3-(trifluoromethyl)phenol

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An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Bromo-3-(trifluoromethyl)phenol** (CAS No. 1214323-39-3). Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining this data are also provided. This guide is intended to assist researchers in the identification, characterization, and quality control of **2-Bromo-3-(trifluoromethyl)phenol** in a drug discovery and development context.

# **Chemical Structure and Properties**

• IUPAC Name: 2-Bromo-3-(trifluoromethyl)phenol

Molecular Formula: C<sub>7</sub>H<sub>4</sub>BrF<sub>3</sub>O[1][2]

Molecular Weight: 241.01 g/mol [1][2]

CAS Number: 1214323-39-3[1][2]



• Physical Form: Liquid at room temperature

# **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **2-Bromo-3- (trifluoromethyl)phenol**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

#### <sup>1</sup>H NMR Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts (Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm)

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (J) in Hz
H-4	7.2 - 7.4	d	8.0 - 9.0
H-5	6.9 - 7.1	t	8.0 - 9.0
H-6	7.4 - 7.6	d	8.0 - 9.0
-OH	5.0 - 6.0	br s	-

Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups, and the electron-donating effect of the hydroxyl group. The phenolic proton's chemical shift can vary with concentration and solvent.

## <sup>13</sup>C NMR Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts (Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm)



Carbon Assignment	Predicted Chemical Shift (ppm)	Multiplicity (due to C-F coupling)
C-1 (C-OH)	150 - 155	S
C-2 (C-Br)	110 - 115	S
C-3 (C-CF <sub>3</sub> )	130 - 135	q
C-4	125 - 130	S
C-5	115 - 120	S
C-6	130 - 135	S
-CF₃	120 - 125	q

Note: The trifluoromethyl group will appear as a quartet in the <sup>13</sup>C NMR spectrum due to coupling with the three fluorine atoms. The carbon directly attached to the trifluoromethyl group will also exhibit a quartet multiplicity.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3550 - 3200	O-H stretch (broad)	Phenolic -OH
3100 - 3000	C-H stretch	Aromatic C-H
1600 - 1585, 1500 - 1400	C=C stretch	Aromatic ring
1350 - 1150	C-F stretch (strong)	Trifluoromethyl (-CF₃)
1250 - 1000	C-O stretch	Phenolic C-O
850 - 550	C-Br stretch	Aryl bromide

# Mass Spectrometry (MS)



Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization - EI)

m/z	Interpretation
240/242	Molecular ion peak (M+, M++2) with ~1:1 ratio due to <sup>79</sup> Br and <sup>81</sup> Br isotopes
221/223	[M-F]+
161	[M-Br]+
141	[M-Br-HF] <sup>+</sup> or [M-Br-CO] <sup>+</sup>
113	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

# **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data for **2-Bromo-3-** (trifluoromethyl)phenol.

#### **NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-3-(trifluoromethyl)phenol in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
  - Use a 400 MHz or higher field NMR spectrometer.
  - Acquire the spectrum at room temperature.
  - Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
- <sup>13</sup>C NMR Acquisition:
  - Use the same sample.



- · Acquire the spectrum with proton decoupling.
- Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 512-2048 scans.

### Infrared (IR) Spectroscopy

- Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a
  drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)
  plates.
- FTIR Acquisition:
  - Use a Fourier Transform Infrared (FTIR) spectrometer.
  - Record a background spectrum of the clean KBr/NaCl plates.
  - Place the sample in the spectrometer and record the spectrum.
  - Typical parameters: scan range of 4000-400 cm<sup>-1</sup>, resolution of 4 cm<sup>-1</sup>, and an accumulation of 16-32 scans.

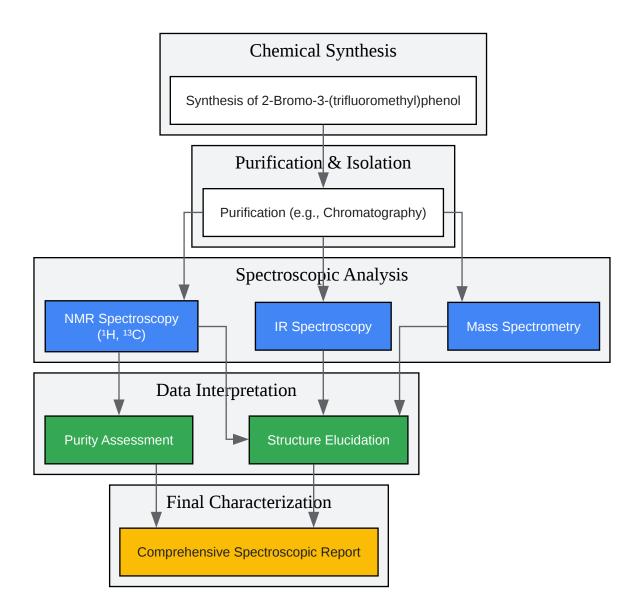
### **Mass Spectrometry**

- Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
- Mass Analysis:
  - Utilize an electron ionization (EI) source.
  - Set the electron energy to 70 eV.
  - Scan a mass range of m/z 40-300.

# **Visualization of Spectroscopic Workflow**



The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2-Bromo-3-(trifluoromethyl)phenol**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

#### Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for **2-Bromo-3- (trifluoromethyl)phenol**, along with generalized experimental protocols for data acquisition.



While direct experimental data is not readily available, the predicted values and structural assignments presented herein offer a valuable resource for researchers working with this compound. The provided workflow diagram further clarifies the process of chemical characterization using modern spectroscopic techniques. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation and purity assessment.

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#### References

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